molecular formula C12H13F3 B051244 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene CAS No. 113947-87-8

2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene

Cat. No.: B051244
CAS No.: 113947-87-8
M. Wt: 214.23 g/mol
InChI Key: KHQLWCTYUZDTHV-UHFFFAOYSA-N
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Description

2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a trifluoromethyl group (-CF₃) attached to a benzene ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene typically involves the reaction of 3-trifluoromethylbenzyl chloride with 2-methyl-1-butene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene . The reaction mechanism involves the nucleophilic substitution of the chloride group by the butene, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-methylbut-3-enyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3/c1-9(2)6-7-10-4-3-5-11(8-10)12(13,14)15/h3-5,8H,1,6-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQLWCTYUZDTHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641208
Record name 1-(3-Methylbut-3-en-1-yl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113947-87-8
Record name 1-(3-Methylbut-3-en-1-yl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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